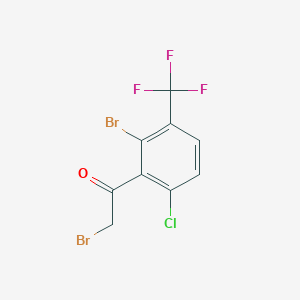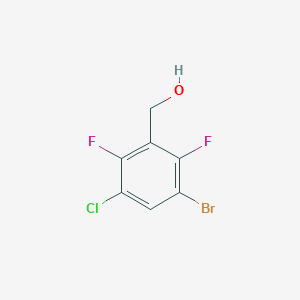
(3-Bromo-5-chloro-2,6-difluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-chloro-2,6-difluorobenzyl alcohol is an organic compound with the molecular formula C7H4BrClF2OH It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzyl alcohol typically involves the bromination, chlorination, and fluorination of benzyl alcohol. One common method is the stepwise halogenation of benzyl alcohol, where each halogen is introduced under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst, followed by chlorination using chlorine gas, and finally fluorination using a fluorinating agent such as hydrogen fluoride.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-chloro-2,6-difluorobenzyl alcohol may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the halogenation process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents, yielding simpler benzyl alcohol derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Bromo-5-chloro-2,6-difluorobenzaldehyde or 3-Bromo-5-chloro-2,6-difluorobenzoic acid.
Reduction: Formation of benzyl alcohol or partially dehalogenated derivatives.
Substitution: Formation of compounds with new functional groups replacing the halogens.
科学研究应用
3-Bromo-5-chloro-2,6-difluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzyl alcohol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of halogen atoms can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-chloro-2,6-difluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
- 2-Bromo-5-fluorobenzyl alcohol
Uniqueness
3-Bromo-5-chloro-2,6-difluorobenzyl alcohol is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
属性
分子式 |
C7H4BrClF2O |
|---|---|
分子量 |
257.46 g/mol |
IUPAC 名称 |
(3-bromo-5-chloro-2,6-difluorophenyl)methanol |
InChI |
InChI=1S/C7H4BrClF2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2 |
InChI 键 |
DYNHFYYKGKUCDU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)CO)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13722324.png)
![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)
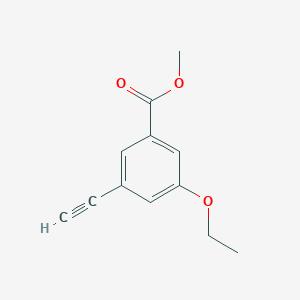
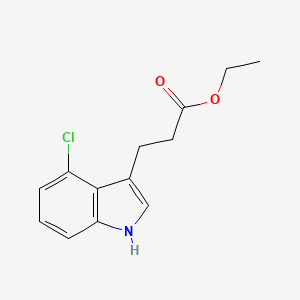
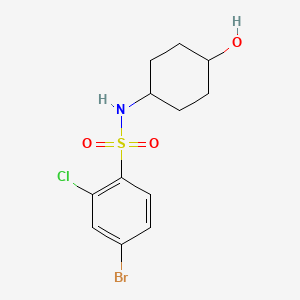
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)


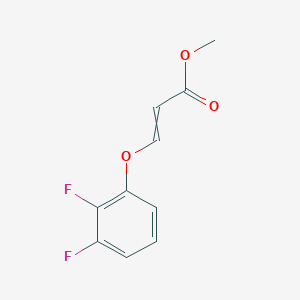
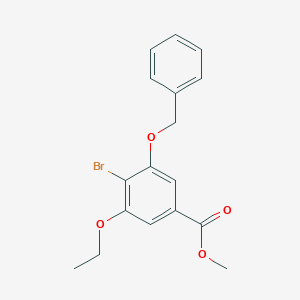

![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)
